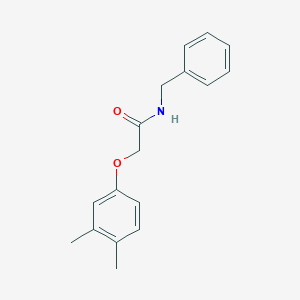

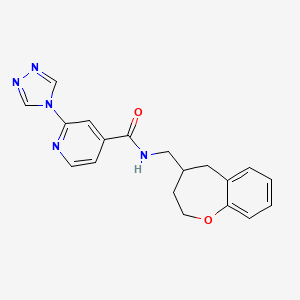

![molecular formula C13H8O4 B5566622 2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione](/img/structure/B5566622.png)

2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione” is a type of pyranochromene, a class of organic compounds that are characterized by a pyran ring fused with a chromene ring . Pyranochromenes are known for their interesting biological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-microbial activities . They are also used in optoelectronic applications such as fluorescent probes, laser dyes, molecular switches, and organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of 2H-pyrano[3,2-c]chromene-2,5(6H)-diones, a related compound, has been reported . The process involves reacting 4-hydroxycoumarins with Baylis–Hillman adducts having electron-releasing or electron-withdrawing groups on the benzyl ring of the pyranochromene moiety . The synthesized compounds are thermally stable (up to 200 °C) and lead to blue or green emission .Molecular Structure Analysis

The molecular structure of 2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione is characterized by a pyran ring fused with a chromene ring . The highest occupied molecular orbital and lowest unoccupied molecular orbitals spread on the coumarin moiety of the pyranochromene unit .Applications De Recherche Scientifique

Synthesis Techniques and Applications

Synthesis of Novel Scaffolds : The synthesis of novel 2H,8H-pyrano[2,3-f]chromene-2,8-dione derivatives from 8-formyl-7-hydroxy-4-methylcoumarin has been detailed, proposing a mechanism involving tandem Knoevenagel condensation and cyclisation reactions. These compounds' structures were established via NMR, mass spectrometry, and elemental analysis, indicating potential utility in various chemical research applications (Ahmed Al-Kawkabani et al., 2013).

Optical Properties : Research into 4-methyl-9-(3-oxobutanoyl)-2H,8H-pyrano[2,3-f]chromene-2,8-dione revealed its optical properties, including absorption and fluorescence spectra, which exhibited a bathochromic shift with increasing solvent polarity. This study suggests applications in materials science, particularly in designing fluorescent materials (Ahmed Al-Kawkabani et al., 2017).

Anticancer Agents : A series of pyrano[2,3-f]chromene-4,8-dione derivatives were synthesized and evaluated for their anticancer activities against human cancer cell lines. The study provided insights into structure-activity relationships, hinting at their potential as anticancer agents (Li Hongshuang et al., 2017).

Chemical Reactions and Environmental Safety

Efficient Synthesis Methods : Research has demonstrated efficient methods for synthesizing pyrano[4,3-b]chromene-1,9-dione derivatives, emphasizing operational simplicity, short reaction times, and environmental safety. This highlights the compound's role in promoting greener chemical processes (H. Anaraki‐Ardakani, 2017).

Green Chemistry Approaches : Studies have focused on synthesizing chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-dione derivatives in water using non-toxic catalysts, aligning with principles of green chemistry. This approach is valuable for its environmental benefits and potential applications in synthesizing medically relevant compounds (M. Sayahi et al., 2021).

Propriétés

IUPAC Name |

2-methylpyrano[3,2-c]chromene-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c1-7-6-9(14)11-12(16-7)8-4-2-3-5-10(8)17-13(11)15/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBHDGQFWDSXPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyrano[3,2-c]chromene-4,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5566549.png)

![2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5566573.png)

![8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566593.png)

![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5566615.png)

![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5566627.png)

![6-({[(2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5566635.png)

![(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5566650.png)